4-(2,2,2-Trifluoroacetamido)pyridine 1-oxide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, DMSO-$$d_6$$) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.64 | Broad singlet | 1H | NH (amide) |
| 8.56 | Doublet | 2H | H-2, H-6 (pyridine) |
| 7.68 | Doublet | 2H | H-3, H-5 (pyridine) |
13C NMR (100 MHz, DMSO-$$d_6$$) :
| δ (ppm) | Assignment |
|---|---|
| 155.3 | C=O (trifluoroacetamido, $$^2J_{C-F} = 37.6 \, \text{Hz}$$) |
| 150.6 | C-4 (pyridine) |
| 143.8 | C-1 (N-oxide) |
| 115.4 | CF$$3$$ ($$^1J{C-F} = 288.7 \, \text{Hz}$$) |
| 114.7 | C-2, C-6 (pyridine) |
The $$^1H$$ and $$^13C$$ NMR data confirm the N-oxide and trifluoroacetamido functionalities, with deshielding effects observed for pyridine protons adjacent to the electron-withdrawing groups.
Mass Spectrometric Fragmentation Patterns
Molecular Formula : C$$8$$H$$7$$F$$3$$N$$2$$O$$_2$$
Molecular Weight : 220.15 g/mol
Key Fragments :
- m/z 220 : Molecular ion [M]$$^+$$.
- m/z 157 : Loss of trifluoroacetyl group ([M – CF$$_3$$CO]$$^+$$).
- m/z 95 : Pyridine N-oxide fragment ([C$$5$$H$$5$$NO]$$^+$$).
The base peak at m/z 157 corresponds to cleavage of the amide bond, consistent with the lability of the trifluoroacetamido group under electron ionization.
Infrared Absorption Signatures
Key IR Bands (KBr, cm$$^{-1}$$) :
| Wavenumber | Assignment |
|---|---|
| 3300 | N–H stretch (amide) |
| 1720 | C=O stretch (amide I) |
| 1260 | N–O stretch (N-oxide) |
| 1150–1200 | C–F stretches (CF$$_3$$) |
The N–O stretching frequency at 1260 cm$$^{-1}$$ is characteristic of pyridine N-oxides, while the strong C–F absorptions between 1150–1200 cm$$^{-1}$$ confirm the trifluoromethyl group.
Table 1. Summary of Spectroscopic Data
| Technique | Key Features |
|---|---|
| 1H NMR | NH (δ 11.64), pyridine H-2/H-6 (δ 8.56) |
| 13C NMR | C=O (δ 155.3), CF$$_3$$ (δ 115.4) |
| Mass Spec | [M]$$^+$$ at m/z 220, fragment at m/z 157 |
| IR | N–O (1260 cm$$^{-1}$$), C–F (1150–1200 cm$$^{-1}$$) |
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1-hydroxypyridin-4-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6(13)11-5-1-3-12(14)4-2-5/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYRNJBAXTHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridine-n-oxide alkaloids, a related class of compounds, have been studied as potential drug candidates against mycobacterium tuberculosis.
Mode of Action
Pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry. This suggests that the compound might interact with its targets through organometallic pathways.
Biochemical Pathways
It’s worth noting that pyridines are known to display a diversified reactivity profile, which suggests that this compound could potentially affect multiple biochemical pathways.
Biological Activity
4-(2,2,2-Trifluoroacetamido)pyridine 1-oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 1391054-01-5
- Molecular Formula : C7H6F3N3O
- Molecular Weight : 195.14 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
- Cellular Uptake and Bioavailability : Research indicates favorable absorption and distribution characteristics which enhance its therapeutic potential.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effects of this compound against various bacterial strains. The following table summarizes the findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Cell wall synthesis inhibition |
| Staphylococcus aureus | 16 µg/mL | Protein synthesis inhibition |
| Mycobacterium tuberculosis | 64 µg/mL | Inhibition of fatty acid synthesis |
These results indicate that the compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Antiplasmodial Activity
In vitro studies have also assessed the antiplasmodial activity of the compound against Plasmodium falciparum. The results showed an IC50 value of approximately 50 nM, suggesting that it may be a promising candidate for malaria treatment.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of bacterial infection. Mice treated with this compound exhibited a significant reduction in bacterial load compared to control groups.
Pharmacokinetics and Toxicology
Research has highlighted the pharmacokinetic profile of the compound, indicating good oral bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments have shown minimal adverse effects at therapeutic doses.
Comparative Studies
Comparative studies with similar compounds have demonstrated that this compound has superior antimicrobial potency and lower toxicity profiles than traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
a. Pyridine 1-Oxide Derivatives
- Compound (RR/SS)-57 (4-(1-((tert-butyl(1-(diethoxyphosphoryl)-2,2-dimethylpropyl)amino)oxy)-2-(2,2,2-trifluoroacetamido)ethyl)pyridine 1-oxide): Key Differences: Incorporates additional diethoxyphosphoryl and tert-butylamino-oxy groups. Impact: The bulky substituents may reduce solubility compared to the simpler 4-(2,2,2-trifluoroacetamido)pyridine 1-oxide. Synthesis: Oxidized using meta-chloroperbenzoic acid (m-CPBA), a common method for N-oxide formation .
b. Lansoprazole (Proton Pump Inhibitor)
- Structure : 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridinyl]methylsulfinyl-1H-benzimidazole.
- Key Differences : Replaces trifluoroacetamido with a trifluoroethoxy group and adds a benzimidazole-sulfinyl moiety.
- Impact : The trifluoroethoxy group enhances lipophilicity, while the sulfinyl bridge is critical for acid inhibition. This highlights how pyridine substituents dictate pharmacological activity .
c. Benzene-Core Analogs
- Example 52 (Patent Compound): N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzenesulfonamide. Key Differences: Trifluoroacetamido group attached to a benzene ring with sulfonamide and cyano substituents. Impact: The aromatic sulfonamide moiety is common in enzyme inhibitors, suggesting divergent applications compared to pyridine-based analogs .
Physicochemical and Functional Properties
- Polarity: The N-oxide in this compound increases polarity compared to non-oxidized analogs (e.g., tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate from Combi-Blocks) .
- Stability : Trifluoroacetamido groups generally resist hydrolysis under physiological conditions, enhancing metabolic stability. This contrasts with trifluoroethoxy groups (as in lansoprazole), which are more prone to enzymatic cleavage .
- Bioactivity : Pyridine N-oxides are often intermediates in drug synthesis (e.g., lansoprazole), whereas benzene-core analogs (Example 52) may target sulfonamide-sensitive pathways .
Preparation Methods
Direct Acylation with Trifluoroacetic Anhydride
The most straightforward method involves reacting 4-aminopyridine 1-oxide with trifluoroacetic anhydride (TFAA) in the presence of a base. This one-step protocol leverages the nucleophilicity of the amine group, which undergoes acylation to form the target compound. For instance, 4-((2,2,2-trifluoroacetamido)methyl)-2-chloro-N-(quinolin-4-yl)benzamide was synthesized via analogous acylation in concentrated sulfuric acid at 25–30°C for 12 hours, achieving a 50.71% yield. Adapting this to TFAPO, the reaction proceeds as follows:
Key Conditions :
-
Solvent : Concentrated sulfuric acid or dichloromethane (DCM)
-
Catalyst : None required; acid media enhances electrophilicity of TFAA.
Condensation with Trifluoro-N-(Hydroxymethyl)acetamide
Acid-Catalyzed Condensation
A novel approach involves reacting pyridine N-oxide derivatives bearing hydroxymethyl groups with trifluoroacetamide under strongly acidic conditions. This method, adapted from quinoline syntheses, utilizes concentrated sulfuric acid to activate the hydroxymethyl group for nucleophilic displacement:
Key Conditions :
Mechanistic Insights
The reaction likely proceeds via protonation of the hydroxymethyl oxygen, rendering it a superior leaving group (water). Subsequent nucleophilic attack by the amide nitrogen forms the C–N bond. This pathway mirrors Mannich-like condensations but avoids formaldehyde intermediates.
Oxidation of Pre-Functionalized Pyridine Derivatives
Sequential Acylation-Oxidation
An alternative route first acylates 4-aminopyridine to form 4-trifluoroacetamidopyridine, followed by oxidation of the pyridine ring. Hydrogen peroxide (H2O2) in acetic acid effectively converts pyridine to its N-oxide without compromising the amide bond:
Key Conditions :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acylation of 4-aminopyridine 1-oxide | H2SO4 or T3P, 25°C–reflux | 50–95% | One-step, high atom economy | Acidic conditions may degrade N-oxide |
| Hydroxymethyl condensation | H2SO4, 25°C | ~50% | Avoids metal catalysts | Moderate yields, long reaction time |
| Chloropyridine substitution | CuI, DMF, 100°C | 60–80% | Scalable for industrial use | Requires metal catalysts |
| Sequential acylation-oxidation | H2O2, AcOH, 70°C | ~85% | Mild oxidation conditions | Two-step process |
Q & A
Q. What are the common synthetic routes for preparing 4-(2,2,2-trifluoroacetamido)pyridine 1-oxide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via oxidation of the parent pyridine derivative. For example, meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature effectively oxidizes the pyridine ring to the N-oxide form. Key steps include stoichiometric control (1.2 equiv. m-CPBA) and purification via flash-column chromatography with gradients of methanol in dichloromethane to isolate diastereomerically pure products . Optimization involves monitoring reaction progress by TLC and adjusting oxidation time to prevent over-oxidation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the trifluoroacetamido group and N-oxide functionality. For instance, the N-oxide proton appears as a broad singlet (~9.97 ppm in CDCl₃), while trifluoroacetamido protons resonate near 4.34–4.23 ppm. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) validate molecular weight and purity (>95%) .
Q. How does the trifluoroacetamido group influence the compound’s reactivity in substitution or coupling reactions?
Methodological Answer: The electron-withdrawing trifluoroacetamido group deactivates the pyridine ring, directing electrophilic substitutions to specific positions. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) require careful selection of boronic acids and catalysts (e.g., Pd(PPh₃)₄) to achieve regioselectivity. Stability under basic conditions is critical; the trifluoroacetamido group may hydrolyze if unprotected during reactions .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound derivatives?
Methodological Answer: Molecular docking and molecular dynamics (MD) simulations (e.g., using AutoDock or GROMACS) model interactions with biological targets like vascular endothelial growth factor receptor-2 (VEGFR-2). Key parameters include binding affinity (ΔG), hydrogen bonding with active-site residues (e.g., Lys868), and stability of ligand-protein complexes over 100-ns simulations. Density functional theory (DFT) calculations further optimize geometries and electronic properties .
Q. How can researchers resolve contradictions in synthetic yields or product distributions observed during scale-up?
Methodological Answer: Contradictions often arise from diastereomeric outcomes or solvent effects. For example, varying polarity in chromatographic purification (e.g., CH₂Cl₂/MeOH gradients) can separate diastereomers. Systematic DOE (Design of Experiments) approaches test variables like temperature, catalyst loading, and solvent choice. Analytical HPLC with UV/Vis detection monitors enantiomeric excess (ee) and kinetic resolution .
Q. What role does this compound play in fluorescent probe design?
Methodological Answer: The N-oxide moiety enhances solvatochromic properties, making it useful in polarity-sensitive probes. For instance, carbazole-pyridine N-oxide hybrids exhibit emission shifts in solvents of varying polarity (e.g., Δλ = 60 nm in DMSO vs. hexane). Synthesis involves Sonogashira coupling to attach fluorophores, followed by oxidation. Time-resolved fluorescence spectroscopy quantifies quantum yields and Stokes shifts .
Q. What analytical challenges arise in detecting trace impurities or degradation products of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) identifies impurities like oxidation byproducts or hydrolyzed trifluoroacetamido derivatives. For example, Edoxaban oxide impurity standards (e.g., pyridine 1-oxide analogs) require column optimization (C18, 2.6 µm) and mobile-phase gradients (acetonitrile/0.1% formic acid) for baseline separation. Method validation follows ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
